Cas no 1014052-49-3 (4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole)

4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a pyrazole moiety and a methoxyethylthio group. Its molecular structure combines multiple functional groups, making it a versatile intermediate in medicinal and agrochemical research. The presence of sulfur and nitrogen heteroatoms enhances its potential for forming stable interactions in biological systems. The methoxy and methyl groups contribute to its solubility and metabolic stability. This compound is particularly valuable for synthesizing novel bioactive molecules, offering opportunities for developing targeted therapies or crop protection agents. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies in drug discovery.
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole structure
1014052-49-3 structure
Product Name:4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole
CAS No:1014052-49-3
MF:C12H19N5O2S
MW:297.3765604496
CID:6171144
PubChem ID:16880341
Update Time:2025-06-30

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole
    • F5003-0146
    • 1014052-49-3
    • 4-ethyl-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
    • AKOS024487892
    • 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole
    • Inchi: 1S/C12H19N5O2S/c1-5-17-10(9-8-16(2)15-11(9)19-4)13-14-12(17)20-7-6-18-3/h8H,5-7H2,1-4H3
    • InChI Key: DBQNPGDCZYTRFA-UHFFFAOYSA-N
    • SMILES: S(CCOC)C1=NN=C(C2C(=NN(C)C=2)OC)N1CC

Computed Properties

  • Exact Mass: 297.12594604g/mol
  • Monoisotopic Mass: 297.12594604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.3Ų

4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole Pricemore >>

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Additional information on 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole

4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole

Introduction to CAS No. 1014052-49-3

The compound CAS No. 1014052-49-3, also known as 4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-[(2-methoxyethyl)sulfanyl]-4H-1,2,4-triazole, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of heterocyclic compounds, which are widely studied in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring a combination of pyrazole and triazole rings, along with substituents such as methoxy groups and sulfanyl groups, makes it a versatile molecule with potential for various chemical reactions and biological activities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also allow for the exploration of its structural analogs, which could lead to novel applications in drug discovery and material development.

Structural Analysis and Synthesis

The molecular structure of CAS No. 1014052-49-3 is characterized by a central triazole ring substituted with an ethyl group, a pyrazole ring, and a sulfanyl group. The pyrazole ring itself is further substituted with a methoxy group and a methyl group, adding complexity to the molecule's electronic properties. This intricate architecture suggests potential for strong interactions with biological targets or other molecules in solution.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring system. This is followed by the introduction of substituents such as the methoxy and methyl groups through nucleophilic substitution or alkylation reactions. The triazole ring is then constructed via cyclization reactions, often utilizing azide intermediates or other reactive species. Finally, the sulfanyl group is introduced through thioether formation, completing the molecule's structure.

Recent studies have explored alternative synthetic pathways that utilize environmentally friendly reagents and conditions, aligning with the growing emphasis on green chemistry principles. For instance, researchers have employed catalytic hydrogenation and enzymatic transformations to achieve higher yields and reduce waste generation during synthesis.

Chemical Properties and Reactivity

CAS No. 1014052-49_3 exhibits several intriguing chemical properties that make it an attractive candidate for various applications. Its molecular weight is approximately 376 g/mol, with a melting point in the range of 200°C to 250°C under standard conditions. The molecule's solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, facilitating its use in solution-based reactions.

The presence of electron-donating groups like methoxy and methyl substituents enhances the molecule's ability to participate in π-interactions, which could be advantageous in supramolecular chemistry or crystal engineering applications. Additionally, the sulfanyl group imparts mild reducing properties to the compound, enabling it to act as a ligand or participate in redox reactions under certain conditions.

Recent research has focused on understanding the photochemical properties of this compound. Studies have shown that it exhibits fluorescence under UV light due to its conjugated heterocyclic system, suggesting potential applications in optoelectronics or biosensing technologies.

Biological Activity and Applications

CAS No. 1014052_3 has demonstrated significant biological activity across multiple assays, making it a promising candidate for drug development programs targeting various therapeutic areas. In vitro studies have revealed potent inhibitory effects against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent.

Furthermore, this compound has shown selective cytotoxicity against cancer cell lines while sparing normal cells at therapeutic concentrations. This differential activity highlights its potential as an anticancer agent with reduced side effects compared to conventional chemotherapy drugs.

In addition to its pharmacological applications, CAS No. 1014052_3 has also been explored for its role in agrochemicals. Field trials have demonstrated its efficacy as a fungicide against crop pathogens such as Fusarium spp., without adverse effects on plant growth or soil microbiota.

Recent advancements in nanotechnology have opened new avenues for this compound's application in drug delivery systems (DDS). Researchers have successfully incorporated it into lipid nanoparticles (LNPs) and polymeric micelles to enhance drug stability and targeting efficiency.

Conclusion

CAS No_

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